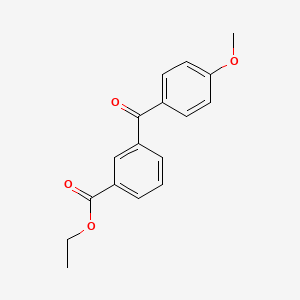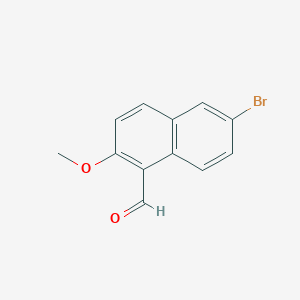
6-Bromo-2-methoxy-1-naphthaldehyde
Overview
Description
6-Bromo-2-methoxy-1-naphthaldehyde is a chemical compound with the molecular formula C12H9BrO2 . It is used in various scientific experiments due to its unique physical and chemical properties.
Synthesis Analysis
6-Bromo-2-methoxy-1-naphthaldehyde can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methoxy-1-naphthaldehyde is represented by the InChI code: 1S/C12H9BrO2/c1-15-12-5-2-8-6-9 (13)3-4-10 (8)11 (12)7-14/h2-7H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-methoxy-1-naphthaldehyde include a molecular weight of 265.11 . The compound is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Synthesis of Intermediate Compounds
- Synthesis of Nabumetone Intermediate : 6-Methoxy-2-naphthaldehyde, prepared using 6-bromo-2-methoxy-1-naphthaldehyde, serves as an intermediate in the synthesis of the non-steroidal anti-inflammatory drug Nabumetone (Guo-tong, 2007). This process involves Grignard reaction and other steps to achieve high yields.
Nonlinear Optical Properties
- Nonlinear Optical Property Study : 6-Methoxy-2-naphthaldehyde, derived from 6-bromo-2-methoxy-1-naphthaldehyde, exhibits notable nonlinear optical (NLO) properties. Its second harmonic generation (SHG) efficiency was found to be 0.59 times that of urea, indicating potential applications in optical technologies (Sarojini et al., 2005).
Fluorogenic Aldehyde for Monitoring Reactions
- Monitoring Aldol Reactions : A fluorogenic aldehyde derivative of 6-methoxy-2-naphthaldehyde, used in aldol reaction monitoring, has been developed. This compound significantly enhances fluorescence upon completion of the reaction, aiding in real-time tracking of the reaction process (Guo & Tanaka, 2009).
Synthesis of Other Compounds
- Synthesis of 2,6-Dihydroxynaphthalene : 6-Bromo-2-naphthol, a derivative of 6-bromo-2-methoxy-1-naphthaldehyde, is utilized in the synthesis of 2,6-dihydroxynaphthalene. This synthesis method is highlighted for its high yield and simplicity (Cui & Li, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-methoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXYGLVXBZDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621566 | |
| Record name | 6-Bromo-2-methoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methoxy-1-naphthaldehyde | |
CAS RN |
247174-18-1 | |
| Record name | 6-Bromo-2-methoxy-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247174-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

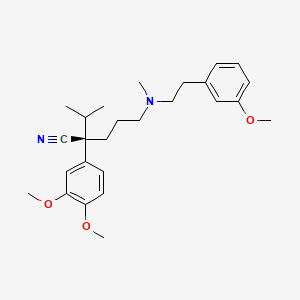
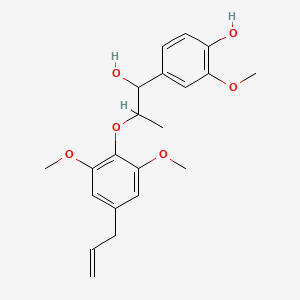
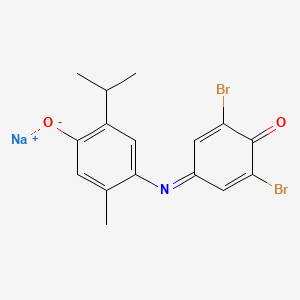
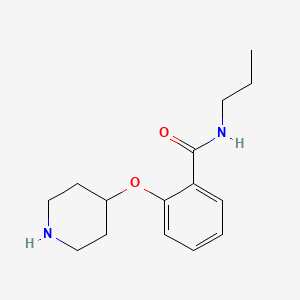
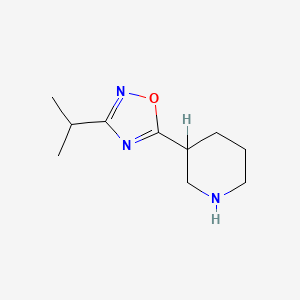
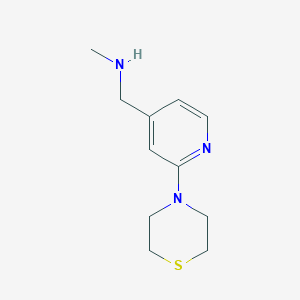
![Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1613048.png)
![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)
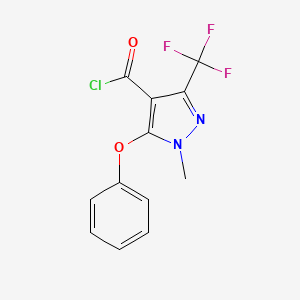
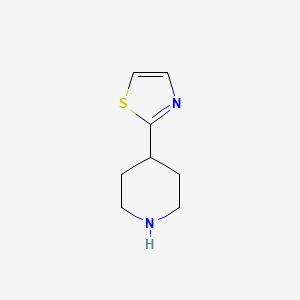
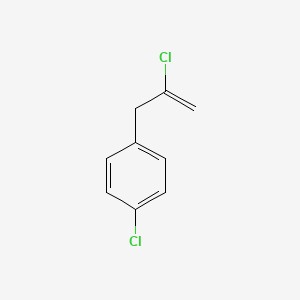
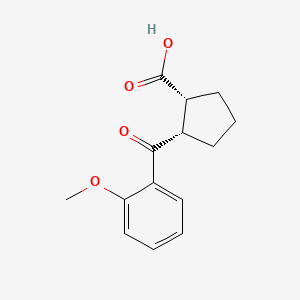
![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)
